![molecular formula C12H25N3O3 B1272291 Tert-butyl 4-(3-amino-2-hydroxypropyl)piperazine-1-carboxylate CAS No. 811841-98-2](/img/structure/B1272291.png)
Tert-butyl 4-(3-amino-2-hydroxypropyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-amino-2-hydroxypropyl)piperazine-1-carboxylate, also known as TBHPA, is a compound that has been gaining attention in various fields of research due to its unique physical and chemical properties. It is also known as 1-Boc-4-(3-hydroxypropyl)piperazine . The compound has a molecular formula of C12H24N2O3 .
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(3-amino-2-hydroxypropyl)piperazine-1-carboxylate is represented by the empirical formula C12H24N2O3 . The molecular weight of the compound is 244.33 .
Physical And Chemical Properties Analysis
Tert-butyl 4-(3-amino-2-hydroxypropyl)piperazine-1-carboxylate is a solid with a melting point of 73-77°C (lit.) . The compound has a molecular weight of 259.345 Da .
Scientific Research Applications
Synthesis of Novel Organic Compounds
Tert-butyl 4-(3-amino-2-hydroxypropyl)piperazine-1-carboxylate and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Biological Activities
These derived compounds have shown a wide spectrum of biological activities such as antibacterial , antifungal , anticancer , antiparasitic , antihistamine , and antidepressive activities .
Antibacterial Activities
Both 1 and 2 were screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
Dipeptide Synthesis
Tert-butyl 4-(3-amino-2-hydroxypropyl)piperazine-1-carboxylate can be used in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Synthesis of Bioactive Molecules
Development of New Pharmaceuticals
This suggests that it could have potential applications in the development of new pharmaceuticals.
Safety and Hazards
Mechanism of Action
Target of Action
Tert-butyl 4-(3-amino-2-hydroxypropyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine derivatives are known to interact with a variety of biological targets, including various enzymes and receptors, due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring . .
Mode of Action
It’s known that the biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring, thereby enhancing favorable interaction with macromolecules .
Biochemical Pathways
Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Pharmacokinetics
The piperazine ring is known for its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties , which could potentially impact its bioavailability.
Result of Action
Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c to maintain its stability.
properties
IUPAC Name |
tert-butyl 4-(3-amino-2-hydroxypropyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O3/c1-12(2,3)18-11(17)15-6-4-14(5-7-15)9-10(16)8-13/h10,16H,4-9,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMYILASPHUVFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373342 | |
Record name | (+/-)-1-amino-3-n-(4'-boc-piperazinyl)-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-amino-2-hydroxypropyl)piperazine-1-carboxylate | |
CAS RN |
811841-98-2 | |
Record name | (+/-)-1-amino-3-n-(4'-boc-piperazinyl)-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 811841-98-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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